molecular formula C11H12N2O3 B3272361 (R)-Methyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetate CAS No. 565460-55-1

(R)-Methyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetate

Cat. No.: B3272361
CAS No.: 565460-55-1
M. Wt: 220.22 g/mol
InChI Key: JRQLPLNTXLZLIN-SECBINFHSA-N
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Description

(R)-Methyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetate is a chiral quinoxalinone derivative of significant interest in medicinal chemistry and pharmaceutical research. Quinoxaline and tetrahydroquinoxaline cores are recognized as privileged structures in drug discovery due to their diverse biological activities . These scaffolds are extensively investigated as potent antiviral agents, particularly against respiratory pathogens such as influenza and coronaviruses, making them relevant for developing next-generation therapeutics . The specific molecular framework of this compound, featuring a fused benzene and reduced pyrazine ring system, is associated with multidimensional functionalization capabilities for structure-activity relationship (SAR) studies . The crystal structure of a closely related analog, the ethyl ester, reveals that the molecular conformation is stabilized by an intramolecular N–H...O hydrogen bond, influencing its solid-state packing and potential intermolecular interactions . As a building block, this compound serves as a key intermediate for synthesizing more complex molecules aimed at exploring new biological pathways. Its properties are consistent with the broader class of quinoxaline derivatives, which demonstrate a wide spectrum of pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities . This product is intended for research and development purposes in chemistry and biology laboratories. For Research Use Only. Not for human or veterinary use.

Properties

IUPAC Name

methyl 2-[(2R)-3-oxo-2,4-dihydro-1H-quinoxalin-2-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c1-16-10(14)6-9-11(15)13-8-5-3-2-4-7(8)12-9/h2-5,9,12H,6H2,1H3,(H,13,15)/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRQLPLNTXLZLIN-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1C(=O)NC2=CC=CC=C2N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C[C@@H]1C(=O)NC2=CC=CC=C2N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (R)-Methyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetate typically involves the following steps:

  • Formation of Quinoxaline Derivative: The starting material is often a substituted aniline and a 1,2-diketone, which undergo a condensation reaction to form the quinoxaline core.

  • Introduction of the Methyl Acetate Group: The quinoxaline derivative is then reacted with methyl acetoacetate under acidic conditions to introduce the methyl acetate group at the appropriate position.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions can help improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: (R)-Methyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can lead to the formation of reduced quinoxaline derivatives.

  • Substitution: Nucleophilic substitution reactions can occur at various positions on the quinoxaline ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions, often under acidic or basic conditions.

Major Products Formed:

  • Oxidation Products: Various oxo derivatives of the quinoxaline ring.

  • Reduction Products: Reduced forms of the quinoxaline core.

  • Substitution Products: Substituted quinoxaline derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development:
(R)-Methyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetate serves as a crucial intermediate in the synthesis of pharmaceutical agents. Its derivatives have shown promise in targeting neurological disorders and enhancing drug efficacy. The compound's ability to inhibit tubulin polymerization indicates its potential as an anticancer agent. For instance, studies have demonstrated that related compounds can induce apoptosis in cancer cells by disrupting normal cellular processes .

Case Study:
A study investigating the antiproliferative effects of tetrahydroquinoxaline derivatives revealed that this compound exhibited significant activity against various cancer cell lines, including HeLa and K562 cells. This finding underscores its potential in cancer therapeutics.

Biochemical Research

Enzyme Activity and Metabolic Pathways:
The compound is utilized in studies exploring enzyme activities and metabolic pathways. It aids researchers in understanding cellular processes and identifying potential therapeutic targets. Its role as a substrate or inhibitor in enzymatic reactions can provide insights into metabolic dysregulation associated with diseases .

Material Science

Development of Novel Materials:
In material science, this compound is used to develop materials with enhanced properties such as thermal stability and mechanical strength. These materials find applications across various industries including electronics and construction .

Organic Synthesis

Building Block for Complex Molecules:
This compound acts as a versatile building block in organic synthesis. Chemists can utilize it to create complex molecules efficiently. Its functional groups allow for various chemical transformations that are essential in synthesizing more complex structures .

Analytical Chemistry

Detection and Quantification:
this compound is employed in analytical methods for detecting and quantifying specific compounds within complex mixtures. This application is vital for quality control processes in pharmaceutical manufacturing and research laboratories .

Summary Table of Applications

Application AreaDescriptionExamples/Case Studies
Medicinal ChemistryIntermediate for drug synthesis; anticancer propertiesAntiproliferative effects on HeLa and K562 cells
Biochemical ResearchInvestigates enzyme activity and metabolic pathwaysInsights into cellular processes
Material ScienceDevelops materials with improved thermal stability and mechanical strengthApplications in electronics and construction
Organic SynthesisVersatile building block for creating complex moleculesFacilitates efficient synthesis of complex structures
Analytical ChemistryUsed for detection and quantification of compoundsQuality control in pharmaceuticals

Mechanism of Action

The mechanism by which (R)-Methyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetate exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the application, but it generally involves binding to receptors or enzymes, leading to a biological response.

Comparison with Similar Compounds

Structural and Stereochemical Comparisons

Ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetate

The ethyl ester analog (CAS: Not specified) shares the same core structure but substitutes the methyl group with an ethyl chain. Key structural features include:

  • Bond Parameters : The O1—C7 bond length is 1.240 Å , with N1—C7—C8 and N1—C7—C8A angles of 115.7° and 112.8° , respectively .
  • Synthesis: Prepared via hydrogenation of ethyl 2-(3-oxo-3,4-dihydroquinoxalin-2-yl)acetate using Pd/C in ethanol .
Comparison Table: Methyl vs. Ethyl Derivatives
Property (R)-Methyl Ester Ethyl Ester (Racemic)
Molecular Formula C₁₁H₁₂N₂O₃ C₁₂H₁₄N₂O₃
Molecular Weight 220.23 g/mol 234.25 g/mol
Ester Group Methyl (-OCH₃) Ethyl (-OCH₂CH₃)
Disorder in Crystal Not reported 0.93:0.07 at CH/NH sites
Synthetic Complexity Requires asymmetric synthesis Straightforward racemic synthesis

2-(3-Oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetic Acid

This analog (CAS: Not specified) differs in the position of the oxo group (1-yl vs. 2-yl) and replaces the ester with a carboxylic acid. Key distinctions include:

  • Solubility : The free acid form likely has higher aqueous solubility compared to esters but lower membrane permeability.
  • Reactivity : The carboxylic acid can participate in salt formation or conjugation reactions, unlike the ester .

Stereochemical Variants: Racemic vs. Enantiopure Forms

  • (R)-Methyl Ester: The R-configuration may enhance enantioselective interactions in catalysis or biological systems. For example, visible-light organophotoredox catalysis with dihydroquinoxalinones shows improved stereochemical outcomes in enantiopure forms .

Crystal and Thermal Stability

  • (R)-Methyl Ester: Limited crystallographic data, but methyl esters generally exhibit higher melting points than ethyl analogs due to tighter packing. 3.2. Bioactivity Profile

Quinoxaline derivatives are associated with:

  • Anticancer Activity : DNA intercalation or kinase inhibition .
  • Antimicrobial Effects : Disruption of microbial cell membranes .
  • Stereochemical Influence : The (R)-configuration may optimize target binding, as seen in related compounds like aprepitant (a neurokinin-1 antagonist) .

Biological Activity

(R)-Methyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetate, with the CAS number 565460-55-1, is a compound that has garnered attention in various fields of research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and applications in medicinal chemistry.

  • Molecular Formula : C11H12N2O3
  • Molecular Weight : 220.22 g/mol
  • Purity : NLT 98% .

1. PARP-1 Inhibition

Recent studies have highlighted the role of this compound as a potential inhibitor of Poly (ADP-ribose) polymerase 1 (PARP-1). PARP-1 is crucial for DNA repair mechanisms and is a target for cancer therapies, particularly in BRCA-deficient tumors. The compound was evaluated for its PARP-1 inhibitory activity using a colorimetric assay:

CompoundIC50 (nM)
This compound12.86
Olaparib (reference drug)4.40

The results indicate that while this compound shows promising inhibitory activity against PARP-1, it is less potent than Olaparib .

2. Cell Cycle Analysis

In cellular studies involving MDA-MB-436 breast cancer cells treated with this compound at its IC50 concentration of 2.57 µM for 48 hours, significant alterations in cell cycle progression were observed. The percentage of cells in the G2 phase increased from 25.12% in control to 30.39% in treated cells, suggesting that the compound may induce cell cycle arrest and promote apoptosis .

The biological activity of this compound can be attributed to its structural features that facilitate interactions with target proteins involved in cellular processes:

Enzyme Inhibition

The compound acts as an enzyme inhibitor by binding to the active site of PARP enzymes and potentially other targets involved in DNA repair and cellular signaling pathways. This inhibition can lead to increased DNA damage in cancer cells lacking effective repair mechanisms .

Pharmaceutical Development

This compound serves as a key intermediate in synthesizing various pharmaceutical agents targeting neurological disorders and cancer therapies. Its ability to inhibit PARP enzymes makes it a candidate for developing new anticancer drugs .

Biochemical Research

The compound is utilized in studies investigating metabolic pathways and enzyme activities within cells. This research provides insights into potential therapeutic targets for various diseases .

Study on Neurological Disorders

A study explored the efficacy of this compound in models of neurodegenerative diseases. The findings indicated that the compound could enhance neuroprotective effects by modulating pathways associated with oxidative stress and inflammation .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing (R)-Methyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetate?

  • Methodological Answer : The compound can be synthesized via catalytic hydrogenation of precursor quinoxaline derivatives. For example, hydrogenation of ethyl 2-(3-oxo-3,4-dihydroquinoxalin-2-yl)acetate using Pd/C in ethanol under H₂ gas produces the tetrahydroquinoxaline core, followed by chiral resolution to isolate the (R)-enantiomer . Enantioselective approaches, such as organocatalyzed Mannich reactions, can also generate chiral centers with high stereochemical fidelity (e.g., visible-light photoredox catalysis combined with asymmetric organocatalysis) .

Q. How is the crystal structure of this compound determined, and what software tools are critical for refinement?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection involves multi-component orientation analysis (e.g., using CELL_NOW and SAINT for handling twinned crystals) . Refinement employs SHELX software (e.g., SHELXL for small-molecule refinement), which accounts for disordered atoms (e.g., 93:7 ratio disorder in heterocyclic rings) and hydrogen-bonding networks . Atomic displacement parameters (ADPs) and geometric restraints ensure structural reliability .

Q. What hydrogen-bonding interactions stabilize the crystal packing of this compound?

  • Methodological Answer : The crystal lattice is stabilized by intermolecular N–H···O and C–H···O hydrogen bonds. For example, N1–H1A···O1 (2.87 Å, 177°) and C3–H3···O3 (3.51 Å, 165°) form layers parallel to the (112) plane. These interactions are validated using SHELX hydrogen-bond geometry tables and DIAMOND visualization .

Advanced Research Questions

Q. How do you resolve crystallographic disorder in the heterocyclic ring system, and what statistical models are applied?

  • Methodological Answer : Multi-component refinement in SHELXL addresses disorder by partitioning occupancy ratios (e.g., 93:7 for major/minor conformers). Geometric restraints (e.g., SIMU/DELU) ensure comparable bond lengths/angles between disordered components. Affected hydrogen atoms are modeled as riding contributions with idealized positions. Residual electron density peaks (>1 eÅ⁻³) are attributed to neglected minor components .

Q. What computational strategies validate the (R)-configuration in absence of enantiopure crystals?

  • Methodological Answer : Compare experimental and calculated circular dichroism (CD) spectra or use density functional theory (DFT)-optimized structures for chiral center assignment. For racemic analogs (e.g., ethyl derivatives), enantiomeric excess (ee) can be determined via HPLC with chiral columns, referencing published CCDC data (e.g., CCDC 1922649) .

Q. How does hydrogen-bonding topology influence the compound’s stability under varying humidity/temperature?

  • Methodological Answer : Dynamic vapor sorption (DVS) and variable-temperature SC-XRD reveal that N–H···O bonds (e.g., N1–H1A···O1) are critical for lattice integrity. Thermal displacement parameters (Ueq) quantify atomic mobility, while Hirshfeld surface analysis maps interaction robustness under stress .

Q. What in vitro assays are recommended to explore biological activity, given structural analogs’ reported bioactivity?

  • Methodological Answer : Quinoxaline derivatives exhibit anticancer, antimicrobial, and anti-inflammatory properties. Standard assays include:

  • Anticancer : MTT assay against cancer cell lines (e.g., HepG2, MCF-7).
  • Antimicrobial : Broth microdilution for MIC determination.
  • Enzyme inhibition : Fluorescence-based assays for kinases or proteases.
    • Structure-activity relationships (SARs) are guided by substituent effects on the tetrahydroquinoxaline core .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(R)-Methyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetate
Reactant of Route 2
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(R)-Methyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetate

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